molecular formula C13H24N2O4 B2369660 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid CAS No. 1353959-78-0

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid

Cat. No.: B2369660
CAS No.: 1353959-78-0
M. Wt: 272.345
InChI Key: NRPFNGSXUGUQQM-UHFFFAOYSA-N
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Description

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound includes a methylamino group attached via a methylene bridge to the pyrrolidin-2-yl moiety and terminates in a carboxylic acid functionality. This structure positions it as a versatile intermediate in peptide synthesis and medicinal chemistry, where the Boc group facilitates selective deprotection during stepwise reactions . Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol, and it is typically stored under dry, cool conditions (2–8°C) to preserve stability .

Properties

IUPAC Name

2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPFNGSXUGUQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.

    Alkylation: The Boc-protected pyrrolidine is then alkylated with methyl iodide (MeI) to introduce the methyl group.

    Formation of Amino Acid Moiety: The resulting intermediate is reacted with bromoacetic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid moiety.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).

    Oxidation/Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine derivative.

    Substitution: Introduction of various substituents at the amino acid moiety.

    Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Peptide Synthesis

The primary application of this compound lies in its role within peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for amino functionalities, allowing for the synthesis of complex peptides without undesired side reactions. This is crucial in developing therapeutic peptides that require precise amino acid sequences.

Pharmaceutical Development

Research into compounds similar to 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid has highlighted their potential pharmacological activities. Pyrrolidine derivatives are often studied for their roles in:

  • Antitumor activity
  • Antiviral properties
  • Neurological effects

For instance, pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific interactions and mechanisms of action remain areas of active research.

Interaction Studies

Studies focusing on the binding affinity and activity of this compound against target proteins or enzymes are essential for understanding its therapeutic potential. These studies typically involve:

  • Evaluating the compound's interaction with specific receptors or enzymes.
  • Assessing its efficacy in modulating biological pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine-based compounds, including those structurally similar to this compound:

  • Antitumor Activity : Research has demonstrated that certain pyrrolidine derivatives can significantly reduce tumor size in vivo models, indicating their potential as anticancer agents .
  • Neuropharmacological Studies : Compounds with similar structures have been evaluated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
  • Synthetic Methodologies : Various synthetic routes have been developed for creating this compound, showcasing its versatility and importance in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the Boc group can also affect its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Core Variations

The compound’s pyrrolidine core distinguishes it from analogues with other heterocycles. Key comparisons include:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid Pyrrolidine Boc at N1, methylamino-CH₂ at C2, acetic acid C₁₂H₂₂N₂O₄ 258.31 Five-membered saturated ring; moderate steric hindrance, conformational flexibility
2-{[(tert-Butoxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid () Pyridine Boc-amino at C2, pyridin-3-yl substituent, acetic acid C₁₂H₁₆N₂O₄ 268.27 (calculated) Aromatic ring; increased π-π stacking potential, reduced solubility
(R)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylpiperidin-4-yl)acetic acid () Piperidine Boc-amino at C2, 1-methylpiperidin-4-yl, R-configuration C₁₃H₂₄N₂O₄ 272.35 Six-membered ring; enhanced conformational rigidity, stereochemical influence
  • Pyrrolidine vs. Pyridine : The saturated pyrrolidine core in the target compound offers greater flexibility and reduced aromatic interactions compared to pyridine derivatives. This difference impacts solubility and binding affinity in biological systems .
  • Pyrrolidine vs. The stereochemical configuration (R) in the piperidine derivative () further modulates biological activity .

Functional Group Variations

  • Boc-Protected Amino Acids: The target compound’s methylamino group introduces a secondary amine, contrasting with primary amines in analogues like 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid (). This affects basicity and hydrogen-bonding capacity .
  • Side Chain Modifications: Pyridin-3-yl () and dichlorophenyl () substituents increase lipophilicity and aromatic interactions, whereas the target compound’s pyrrolidine-methylamino side chain balances polarity and steric effects .

Biological Activity

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid, commonly referred to as Boc-pyrrolidine-acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 1353957-84-2

Biological Activity Overview

The biological activity of Boc-pyrrolidine-acetic acid is primarily attributed to its interactions with various biological targets, influencing pathways related to inflammation, cancer, and bacterial resistance.

Pharmacological Properties

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against a range of bacteria. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 20–70 µM against resistant strains such as E. coli and Staphylococcus aureus .
  • Anticancer Potential :
    • The mechanism of action for anticancer activity often involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines .
  • Immunomodulatory Effects :
    • Some derivatives have been linked to immunomodulatory effects through the modulation of cytokine release, which is crucial in inflammatory responses and cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the tert-butoxycarbonyl (Boc) group significantly influences the compound's biological activity. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureEffect on Activity
Tert-butoxycarbonyl group (Boc)Enhances solubility and stability
Pyrrolidine ringEssential for receptor binding
Methylamine side chainInfluences potency against bacteria

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various Boc-pyrrolidine derivatives against multi-drug resistant strains. The findings indicated that specific modifications to the side chains resulted in improved antibacterial efficacy, with some compounds demonstrating MIC values lower than traditional antibiotics like ceftriaxone .
  • Cancer Cell Line Studies :
    In vitro tests on human cancer cell lines showed that certain Boc-pyrrolidine derivatives induced apoptosis through caspase activation pathways. These findings suggest potential applications in targeted cancer therapies .
  • Inflammation Models :
    Research involving animal models of inflammation demonstrated that Boc-pyrrolidine derivatives could reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases .

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